{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate
Overview
Description
“{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate” is a chemical compound with the IUPAC name 2-[(2-methyl-8-quinolinyl)oxy]ethanamine dihydrochloride . It has a molecular weight of 275.18 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O.2ClH/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13;;/h2-6H,7-8,13H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.18 . It is a solid at room temperature .Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of quinoline , which is known to have a variety of applications in medicinal and synthetic organic chemistry
Mode of Action
It’s important to note that the mode of action generally refers to how a molecule interacts with its target on a cellular level . This can involve various processes such as transcription regulation or DNA binding
Biochemical Pathways
The specific biochemical pathways affected by MFCD18483546 are currently unknown. Metabolomics studies can provide insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways
Pharmacokinetics
Pharmacokinetics studies the way the body affects a specific drug after administration
Result of Action
The result of action typically refers to the changes that occur in a cell or organism as a result of the compound’s interaction with its target
Action Environment
The action environment refers to the conditions under which a compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules that can influence the compound’s action, efficacy, and stability
Properties
IUPAC Name |
2-(2-methylquinolin-8-yl)oxyethanamine;hydrate;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH.H2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13;;;/h2-6H,7-8,13H2,1H3;2*1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMDJTMEMFPMPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCN)C=C1.O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.